![molecular formula C22H16F4N4OS B2873441 (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

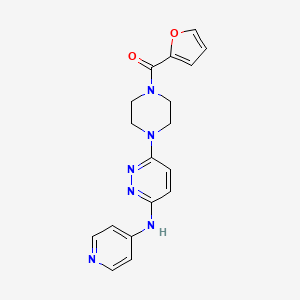

ULK-101 es un potente e inhibidor selectivo de la enzima quinasa 1 similar a Unc-51 (ULK1), que juega un papel crucial en la vía de la autofagia. La autofagia es un proceso celular de reciclaje que descompone y reutiliza los componentes celulares, promoviendo la supervivencia celular durante las condiciones de estrés. ULK-101 ha demostrado una potencia y selectividad mejoradas en comparación con otros inhibidores, lo que lo convierte en una herramienta valiosa para estudiar la función de ULK1 y la autofagia .

Aplicaciones Científicas De Investigación

ULK-101 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

ULK-101 ejerce sus efectos inhibiendo selectivamente la actividad de ULK1, una enzima clave en la vía de la autofagia. ULK1 es responsable de iniciar la formación de vesículas autofágicas, que secuestran y degradan los componentes celulares. Al inhibir ULK1, ULK-101 bloquea la nucleación de vesículas autofágicas y reduce el flujo autofágico, lo que lleva a la acumulación de desechos celulares y la sensibilización de las células cancerosas al estrés nutricional .

Análisis Bioquímico

Biochemical Properties

ULK-101 interacts with ULK1, a serine/threonine kinase that initiates autophagy . ULK-101 inhibits both the nucleation of autophagic vesicles and turnover . It has improved potency and selectivity when compared with other ULK1 inhibitors . ULK-101 has been observed to have stable bound states to the adenosine triphosphate (ATP)-binding site of ULK2, coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain .

Cellular Effects

ULK-101 has been shown to suppress autophagy induction and autophagic flux in response to different stimuli . It sensitizes KRAS-driven lung cancer cells to nutrient restriction . ULK-101 represents a powerful molecular tool to study the role of autophagy in cancer cells and to evaluate the therapeutic potential of autophagy inhibition .

Molecular Mechanism

ULK-101 exerts its effects at the molecular level by inhibiting ULK1, an essential and early autophagy regulator . It has been observed to occupy a hydrophobic pocket associated with the N-terminus of the alpha C-helix . Large movements in the P-loop are also associated with ULK-101 inhibitor binding and exit from ULK2 .

Temporal Effects in Laboratory Settings

ULK-101 shows improved potency and selectivity compared to existing inhibitors, and effectively blocks autophagy induction and reduces autophagic flux in various conditions .

Metabolic Pathways

ULK-101 is involved in the regulation of autophagy, a metabolic pathway that generates biochemical building blocks through cytoplasmic breakdown . The ULK complex in the phagophore membrane promotes the recruitment and activation of VPS34 in phosphatidylinositol-3 (PI3)-kinase complex I and forms PI3P in the phagophore membrane, a process crucial to the formation of the autophagosome .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ULK-101 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientesLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de ULK-101 sigue rutas sintéticas similares pero a mayor escala. El proceso implica escalar las reacciones, optimizar las condiciones de reacción y garantizar un control de calidad constante. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) se utilizan para confirmar la calidad y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

ULK-101 sufre varias reacciones químicas, que incluyen:

Oxidación: ULK-101 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en ULK-101, lo que podría alterar su actividad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran ULK-101 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de ULK-101 dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir versiones modificadas de ULK-101 con diferentes grupos funcionales, que pueden exhibir una actividad biológica alterada .

Comparación Con Compuestos Similares

Compuestos similares

SBI-0206965: Otro inhibidor de ULK1 con menor potencia y selectividad en comparación con ULK-101.

MRT 68921: Un inhibidor de ULK1 utilizado en investigación pero con perfiles de selectividad y potencia diferentes.

Singularidad de ULK-101

ULK-101 destaca por su superior potencia y selectividad en la inhibición de ULK1. Ha mostrado una mayor eficacia en el bloqueo de la autofagia y la sensibilización de las células cancerosas al estrés nutricional en comparación con otros inhibidores. Esto hace que ULK-101 sea una herramienta valiosa para estudiar la autofagia y explorar nuevas estrategias terapéuticas .

Propiedades

IUPAC Name |

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZRXJIYAFANHP-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)